molecular formula C18H21NO6 B11297764 4-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid

4-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid

Cat. No.: B11297764
M. Wt: 347.4 g/mol
InChI Key: HSMWYUIMHNQKPN-UHFFFAOYSA-N
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Description

4-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a propanoyl group, and a butanoic acid moiety. It is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid typically involves multiple steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with acetic anhydride in the presence of a base.

    Introduction of the dimethyl groups: Methylation of the chromen-2-one core using methyl iodide and a strong base like sodium hydride.

    Attachment of the propanoyl group: This step involves the reaction of the chromen-2-one derivative with propanoyl chloride in the presence of a base such as pyridine.

    Formation of the butanoic acid moiety: The final step involves the reaction of the intermediate with butanoic anhydride in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the propanoyl or butanoic acid moieties using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors, modulating their activity. The propanoyl and butanoic acid moieties contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid): Similar structure but with a benzoic acid moiety instead of butanoic acid.

    2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Contains an acetic acid moiety instead of butanoic acid.

Uniqueness

4-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromen-2-one core, along with the propanoyl and butanoic acid moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

4-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]butanoic acid

InChI

InChI=1S/C18H21NO6/c1-10-11(2)18(23)25-15-9-13(6-7-14(10)15)24-12(3)17(22)19-8-4-5-16(20)21/h6-7,9,12H,4-5,8H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

HSMWYUIMHNQKPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCCC(=O)O)C

Origin of Product

United States

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